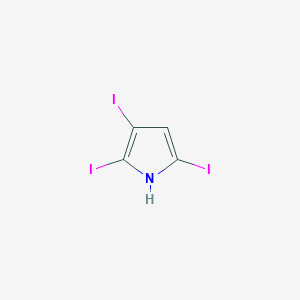

2,3,5-triiodo-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrroles are a class of structurally important heterocycles that are often challenging to synthesize, especially when polysubstituted. The synthesis of pyrroles can be achieved through various methods, including multicomponent reactions, one-pot syntheses, and regioselective cycloadditions. For instance, a Ti-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been reported for the oxidative synthesis of penta- and trisubstituted pyrroles, which proceeds through a Ti(II)/Ti(IV) redox catalytic cycle . Additionally, one-pot synthesis methods have been developed for the creation of thiophene and pyrrole derivatives from 3,5-dihydro-1,2-dioxines . Regioselective synthesis approaches have also been established for 2,3,4-substituted pyrroles using polarized ketene S,S- and N,S-acetals with activated methylene isocyanides .

Synthesis Analysis

The synthesis of pyrroles can be complex, requiring precise control over the introduction of substituents. The Ti-catalyzed formal [2+2+1] synthesis involves a redox catalytic cycle with an azatitanacyclobutene intermediate, which is a novel approach given the scarcity of early transition-metal redox catalysis . Another method involves a Kornblum–de la Mare rearrangement followed by condensation with sulfur, ammonia, or a primary amine . Furthermore, a highly regioselective synthesis has been developed that allows for the introduction of various substituents at different positions on the pyrrole ring .

Molecular Structure Analysis

The molecular structure of pyrroles is characterized by the presence of an NH group that can participate in hydrogen bonding and π interactions. For example, solid pyrrole shows an N-H...π interaction between neighboring molecules . The molecular structure can significantly influence the material's properties, such as its semiconducting behavior, which is dependent on the functional group, crystallinity degree, and HOMO and LUMO energies .

Chemical Reactions Analysis

Pyrroles can undergo various chemical reactions, including cycloadditions and interactions with other compounds to form co-crystals. The reactivity of pyrroles is influenced by the substituents present on the ring, which can lead to the formation of compounds with unique properties, such as greenish metallic luster in the case of 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroles are diverse and can be tailored through substitution. N,2,5-trisubstituted pyrroles have been synthesized and characterized, with their electronic and optical properties evaluated through spectroscopic methods and theoretical calculations. These properties are crucial for applications in semiconducting materials . Additionally, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and solubility in common organic solvents, with potential applications in optoelectronic devices .

Aplicaciones Científicas De Investigación

Electron-Transfer Processes in Pyrrole Derivatives

Research on 3,4-diferrocenylpyrroles, closely related to 2,3,5-triiodo-1H-pyrrole, has unveiled insights into electron-transfer processes. These studies highlight the redox properties and electron delocalization in diferrocenylpyrroles, which are crucial for developing advanced materials with specific electronic characteristics. Such properties are instrumental in creating components for electronic devices and sensors (Goetsch et al., 2014).

Synthetic Approaches to Pyrrole Derivatives

Innovative synthetic methods have been developed for the construction of pyrrole derivatives, including those involving transannulation reactions. These methods provide efficient routes to synthesize pyrroles, which are foundational structures in various natural products and synthetic materials. Such advancements in synthetic chemistry enhance the toolbox for creating complex organic compounds with potential applications in pharmaceuticals and materials science (Chattopadhyay & Gevorgyan, 2011).

Electrochromic Applications of Pyrrole Monomers

The study of electrochromic properties in pyrrole-based monomers opens avenues for developing novel electrochromic devices. These devices, which change color upon electrical stimulation, have applications in smart windows, displays, and low-energy consumption screens. Research into pyrrole derivatives has led to the creation of materials with desirable electrochromic properties, demonstrating the potential of pyrrole compounds in advanced technological applications (Ak, Ak, & Toppare, 2006).

Corrosion Inhibition by Pyrrole Derivatives

Pyrrole derivatives have also been investigated for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. This property is highly beneficial in industries where metal longevity is critical, such as in construction and pipeline maintenance (Zarrouk et al., 2015).

Advanced Materials and Sensing Applications

Research on pyrrole-fused compounds has led to the development of materials with novel optical and electronic properties. These materials are useful in creating sensors, optoelectronic devices, and other applications where the interaction of light with materials is critical. The ability to design compounds with specific electronic characteristics broadens the potential for innovations in materials science and engineering (Anzenbacher et al., 2000).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidines have been reported to target specific proteins or enzymes that are dysregulated in cancer . These targets often include kinases, which play a crucial role in cell signaling pathways .

Mode of Action

It’s worth noting that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been shown to inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . This suggests that 2,3,5-Triiodo-pyrrole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, pyrrolo[2,3-d]pyrimidines have been reported to inhibit the MAPK and ERK pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

Iodinated azoles, which are structurally similar, have been noted for their high iodine content and excellent thermal stability . These properties could potentially influence the bioavailability of 2,3,5-Triiodo-pyrrole.

Result of Action

Related compounds have been shown to induce apoptosis, inhibit cell migration, metastasis, and angiogenesis . These effects could potentially be shared by 2,3,5-Triiodo-pyrrole.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, plant-derived smoke has been shown to mitigate the inhibitory effects of 2,3,5-triiodo benzoic acid on maize growth

Propiedades

IUPAC Name |

2,3,5-triiodo-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I3N/c5-2-1-3(6)8-4(2)7/h1,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZABEZDJKVCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1I)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)